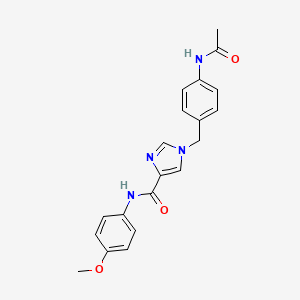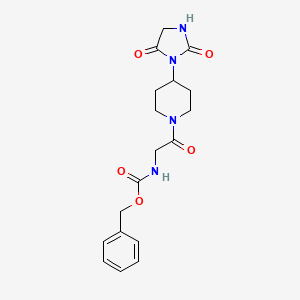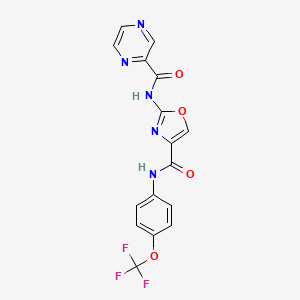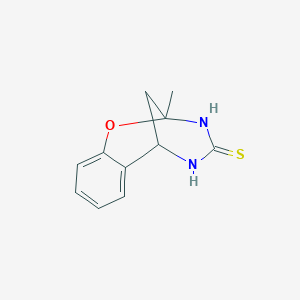
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is an aromatic compound with the molecular formula C7H2BrClF2NO2. This compound is characterized by the presence of bromine, chlorine, difluoromethyl, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene typically involves multi-step reactions starting from commercially available benzene derivatives. One common method includes:
Halogenation: Introducing bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Nitration: Adding a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: Introducing the difluoromethyl group using reagents like difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 1-Bromo-2-chloro-3-(difluoromethyl)-5-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学的研究の応用
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications due to its unique functional groups.
Industry: Used in the development of agrochemicals and materials for electronic devices.
作用機序
The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1-Bromo-2-chloro-3-(difluoromethyl)benzene
- 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-3-fluorobenzene
Uniqueness
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical properties. The combination of these functional groups makes it valuable for specific research applications, particularly in the synthesis of complex organic molecules and the study of halogenated aromatic compounds.
特性
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHAOBJLOTSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453275.png)

![N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2453277.png)


![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2453285.png)
![4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid](/img/structure/B2453288.png)
